4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid

Description

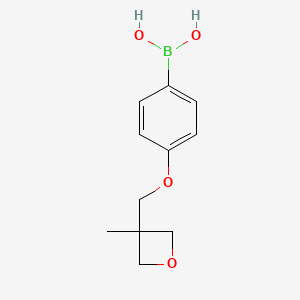

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid (CAS: 1615247-96-5) is a boronic acid derivative featuring a methoxy group at the para position of the phenyl ring, further substituted with a 3-methyloxetane moiety. The oxetane ring, a four-membered cyclic ether, introduces unique steric and electronic properties. Oxetanes are valued in medicinal chemistry for enhancing metabolic stability and solubility due to their polarity and compact structure .

Properties

IUPAC Name |

[4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJVQOVXJGZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Reaction Type: Nucleophilic lithiation followed by boronization.

- Reagents: n-Butyllithium (n-BuLi), triisopropyl borate.

- Solvent: Tetrahydrofuran (THF) and hexane.

- Reaction Conditions:

- Lithiation at -70°C under nitrogen atmosphere.

- Dropwise addition of n-BuLi to a mixture of 1-bromo-3-methoxybenzene and THF.

- Post-lithiation, addition of triisopropyl borate, followed by warming to room temperature.

- Quenching with hydrochloric acid, extraction, and purification.

Process:

- The initial step involves deprotonation of 1-bromo-3-methoxybenzene with n-BuLi at -70°C, generating a lithio-aryl intermediate.

- This intermediate reacts with triisopropyl borate, forming the boronate ester.

- Hydrolysis with hydrochloric acid yields 3-methoxyphenylboronic acid .

Yield & Data:

- Typical yield reported is approximately 156.1 g of the boronic acid from 250 g of starting material, indicating a high-yield process.

- The process is detailed in patent literature and scientific reports, emphasizing the importance of low-temperature conditions for selectivity and safety.

Data Table: Synthesis of 3-Methoxyphenylboronic Acid

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | -70°C, inert atmosphere | - | Precise temperature control critical |

| Boronization | Triisopropyl borate | Room temperature, 18 hours | High | Dropwise addition to prevent side reactions |

| Hydrolysis | HCl | Ambient | 156.1 g | Purification involves extraction and washing |

Functionalization to Form the Target Compound

The synthesis of This compound involves attaching the 3-methyloxetan-3-yl moiety to the phenyl ring bearing the boronic acid group.

Approaches:

- Cross-Coupling Reactions: The key step involves Suzuki-Miyaura coupling, which is extensively used for forming C–C bonds between aryl boronic acids and aryl halides or derivatives.

- Starting Materials:

- The boronic acid prepared as above.

- An aryl halide or derivative bearing the oxetane substituent.

Typical Protocol:

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄.

- Base: Potassium carbonate or other suitable bases.

- Solvent: Dioxane or tetrahydrofuran.

- Reaction Conditions:

- Elevated temperature (~60°C).

- Reaction times ranging from several hours to overnight.

- Use of excess boronic acid (2 equivalents) to drive the reaction to completion.

Challenges:

- Functional group compatibility, especially with electron-withdrawing groups like nitriles or hydroxymethyl, can diminish yields.

- Side reactions such as protodeboronation or homocoupling require careful optimization.

Data Table: Suzuki-Miyaura Coupling for Target Compound

| Parameter | Conditions | Outcome | Notes |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | High efficiency | 60°C, 18 hours |

| Boronic acid | 2 equivalents | 89% yield | Optimized for aryl coupling |

| Solvent | Dioxane | Effective | Reaction performed at 60°C |

| Base | K₂CO₃ | Facilitates coupling | Ensures high yield |

Additional Modifications and Derivative Synthesis

Research indicates that further modifications, such as thiomethyl reduction or oxidation, are performed to generate derivatives with tailored reactivity for bioorthogonal applications.

Notable Methods:

- Thiomethyl Reduction: Using triethylsilane (TES) and Pd(II) catalysts to selectively reduce the thiomethyl group.

- Oxidation: Employing oxidants like DDQ or MnO₂ for controlled oxidation, facilitating the formation of hydrate or acetal derivatives.

Reaction Conditions:

- Reductions: Conducted in 1,4-dioxane at ~55°C with excess TES.

- Oxidations: Heterogeneous MnO₂ used for scalable oxidation with moderate yields (~22%).

Summary of Key Data and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boranes and other reduced boron compounds.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in cross-coupling reactions, which are essential for constructing complex molecular architectures.

Medicinal Chemistry

Research has indicated that boronic acids can exhibit biological activity, making them valuable in drug discovery. This compound may be explored for:

- Anticancer Activity : Boron-containing compounds have shown potential in targeting cancer cells by inhibiting specific enzymes involved in cancer progression.

- Antimicrobial Properties : Investigations into the antimicrobial effects of this compound could lead to the development of new antibiotics.

Materials Science

Due to its unique chemical properties, this compound is being studied for applications in materials science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Sensors : The compound's ability to interact with various analytes makes it a candidate for developing chemical sensors.

Case Studies

| Study Title | Focus Area | Key Findings |

|---|---|---|

| "Synthesis and Characterization of Novel Boronic Acid Derivatives" | Organic Synthesis | Demonstrated the utility of boronic acids in forming complex structures via Suzuki coupling reactions. |

| "Antimicrobial Activity of Boron Compounds" | Medicinal Chemistry | Found that certain boronic acids exhibit significant antibacterial properties against resistant strains. |

| "Development of Smart Polymers Using Boronic Acids" | Materials Science | Highlighted the use of boronic acids in creating responsive materials that change properties upon exposure to specific stimuli. |

Mechanism of Action

The mechanism of action of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 222.05 g/mol .

- Purity : ≥97% (as reported by suppliers like Combi-Blocks) .

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are intermediates in pharmaceuticals and agrochemicals. The oxetane group may improve drug-like properties such as bioavailability .

Comparison with Similar Compounds

Substituted Methoxyphenylboronic Acids

4-Methoxyphenylboronic Acid

- Structure : Methoxy group at the para position.

- pKa : 9.25 (in water), compared to phenylboronic acid (pKa 8.68) .

- Reactivity: Electron-donating methoxy group reduces Lewis acidity, slowing transmetalation in cross-couplings. Used in synthesizing 4-methoxybiphenyl with 75–76% yield in organolead reactions .

Comparison :

The oxetane substituent in 4-(3-methyloxetan-3-YL)methoxyphenylboronic acid adds steric bulk, likely increasing pKa further (reducing acidity) compared to 4-methoxyphenylboronic acid. This could slow reaction kinetics in cross-couplings but improve selectivity .

Fluoro-Substituted Methoxyphenylboronic Acids

3-Fluoro-4-methoxyphenylboronic Acid (CAS: 16273-55) and 4-Fluoro-3-methoxyphenylboronic Acid (CAS: 16824-55)

- Electronic Effects : Fluorine’s electronegativity withdraws electrons, lowering pKa (increasing acidity) compared to methoxy derivatives.

- Applications : Fluorine enhances binding affinity in bioactive molecules and stabilizes intermediates in coupling reactions .

Comparison :

The oxetane group is less electron-withdrawing than fluorine, making this compound less acidic than fluoro-methoxy analogs. However, the oxetane’s oxygen may improve solubility in polar solvents .

Ester Derivatives

3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid (CAS: 603122-41-4)

- Structure : Combines methoxy and ester groups.

- Molecular Weight : 210 g/mol .

- Reactivity : The ester group introduces a polar handle for further functionalization, useful in prodrug design .

Comparison :

While both compounds have methoxy groups, the oxetane in this compound offers better metabolic stability compared to ester derivatives, which may hydrolyze in vivo .

Formyl-Substituted Derivatives

3-Formyl-4-methoxyphenylboronic Acid (CAS: 121124-97-8)

- Structure : Formyl group at the meta position.

- Applications : The aldehyde enables conjugation reactions (e.g., Schiff base formation) for sensor development .

Comparison :

The oxetane substituent lacks the reactive aldehyde group but provides a stable ether linkage, favoring applications requiring prolonged stability over reactivity .

Trifluoromethoxy and Bulky Substituents

4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS: 149507-36-8)

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, significantly lowering pKa .

- Antibacterial Activity : Trifluoromethoxy phenylboronic acids exhibit moderate antibacterial properties .

Comparison :

The oxetane group is less electron-withdrawing than trifluoromethyl, resulting in higher pKa. However, the oxetane’s steric bulk may mimic ortho-substitution effects, reducing reactivity similarly to 2,6-diarylphenylboronic acids .

Research Findings and Implications

- Acidity Trends : Steric bulk from the oxetane likely reduces acidity compared to unsubstituted methoxyphenylboronic acids, aligning with trends observed in ortho-substituted analogs .

- Reactivity : The oxetane’s stability may slow transmetalation in cross-couplings but improve product purity by reducing side reactions .

Biological Activity

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug development, specifically in targeting various biological pathways.

- Molecular Formula : C11H15BO4

- CAS Number : 1615247-96-5

- Molecular Weight : 220.05 g/mol

Boronic acids are known to interact with diols and other biological molecules, which can lead to enzyme inhibition or modulation. The specific mechanism of action for this compound involves:

- Inhibition of Enzymes : It may inhibit enzymes such as carbonic anhydrases, which are crucial in various physiological processes.

- Receptor Interactions : The compound can interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that boronic acids, including this compound, can exhibit anticancer properties by disrupting tubulin polymerization and inducing cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines like MCF-7 and MDA-MB-231 through mechanisms such as:

- Microtubule Disruption : Leading to mitotic arrest.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

Research has also highlighted the potential antimicrobial effects of boronic acids against various pathogens. The compound may inhibit the growth of fungi such as Candida albicans and Cryptococcus neoformans by targeting their carbonic anhydrases, which are vital for their survival.

Study 1: Anticancer Activity

A comparative study evaluated the effects of several boronic acid derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells, with an IC50 value of approximately 15 µM. This suggests a strong potential for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15 |

| Control Compound A | MDA-MB-231 | 30 |

| Control Compound B | MCF-7 | 25 |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various boronic acids was assessed against Candida albicans. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating its potential as an antifungal agent.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 12 |

| Control Compound C | Candida albicans | 20 |

| Control Compound D | Cryptococcus neoformans | 15 |

Q & A

Basic: What are effective synthetic routes for 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid?

The synthesis of substituted phenylboronic acids typically involves cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling is widely used for aryl boronic acid derivatives. A related study demonstrated the coupling of p-methoxyphenylboronic acid with organolead triacetates under Pd catalysis, yielding biphenyl derivatives in high yields (75–76%) . For the target compound, introducing the 3-methyloxetane moiety may require prior functionalization of the boronic acid precursor. Key steps include:

- Suzuki coupling : Use a brominated/iodinated oxetane-containing aryl precursor with a boronic acid pinacol ester.

- Protection/deprotection strategies : Oxetane groups are sensitive to acidic conditions; use orthogonal protecting groups (e.g., silyl ethers) during synthesis.

- Optimization : Adjust reaction temperature (60–100°C), solvent (THF/toluene), and base (K₂CO₃) to enhance yield .

Basic: How can this compound be purified to >97% purity for research applications?

High-performance liquid chromatography (HPLC) is recommended for purification, as evidenced by commercial suppliers achieving >97% purity for structurally similar fluorinated methoxyphenylboronic acids . Additional methods include:

- Recrystallization : Use ethanol/water mixtures, leveraging solubility differences.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients.

- Quality control : Validate purity via ¹H/¹³C NMR and LC-MS .

Advanced: How does the 3-methyloxetane substituent influence electronic and steric properties in cross-coupling reactions?

The oxetane ring introduces steric bulk and electron-donating effects. Computational studies on substituted phenylboronic acids (e.g., formyl and methoxy derivatives) using DFT/B3LYP methods revealed that electron-withdrawing groups reduce boron atom electron density, while bulky substituents hinder planarization of the boronic acid group . For the 3-methyloxetane group:

- Steric effects : The oxetane’s rigid structure may impede access to the boron center, slowing transmetalation in Suzuki reactions.

- Electronic effects : The oxygen atom in oxetane donates electrons via resonance, potentially stabilizing the boronate intermediate .

Advanced: What role does this compound play in Suzuki-Miyaura coupling for biaryl synthesis?

In Pd-catalyzed cross-couplings, aryl boronic acids act as nucleophilic partners. A study on p-methoxyphenylboronic acid demonstrated efficient coupling with iodonium salts, yielding biaryls in >75% yield . For the target compound:

- Mechanistic considerations : The oxetane group may alter the rate-determining step (e.g., oxidative addition vs. transmetalation).

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates.

- Kinetic studies : Monitor reaction progress via ¹¹B NMR to track boronate intermediate formation .

Advanced: How is this compound used in carbohydrate-protein binding studies?

Boronic acids form reversible bonds with diols, enabling applications in glycobiology. For example, 2-formyl-4-methoxyphenylboronic acid was used to study carbohydrate-protein interactions via its aldehyde group, which facilitates Schiff base formation with lysine residues . For the target compound:

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for glycoproteins (e.g., lectins).

- pH dependence : Optimize binding at pH 8.5–9.0, where boronate-diol esterification is favored .

Methodological: What computational tools predict the vibrational and electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level accurately models phenylboronic acid derivatives. A study on 3- and 4-formylphenylboronic acids provided vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential maps, correlating with experimental IR and Raman data . Key steps:

- Geometry optimization : Use Gaussian 09 to minimize energy.

- Vibrational analysis : Assign peaks (e.g., B–O stretch at ~1340 cm⁻¹).

- Frontier orbitals : Calculate HOMO-LUMO gaps to assess reactivity .

Basic: What are the stability and storage requirements for this compound?

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Commercial analogs (e.g., 4-methoxyphenylboronic acid) are stored at 2–8°C in inert atmospheres . Recommendations:

- Desiccation : Use vacuum-sealed containers with molecular sieves.

- Solubility : Dissolve in anhydrous THF or DMSO for long-term storage.

- Degradation monitoring : Track via ¹¹B NMR; protodeboronation yields phenol byproducts .

Advanced: How can substituent effects on NMR chemical shifts be analyzed?

Substituents alter ring current shielding. For example, the methoxy group in 4-methoxyphenylboronic acid deshields adjacent protons, shifting aromatic ¹H NMR signals downfield (δ 7.2–7.8 ppm) . For the 3-methyloxetane group:

- ¹³C NMR : The oxetane’s quaternary carbon appears at ~80 ppm.

- NOE experiments : Confirm spatial proximity between oxetane and boronic acid groups .

Methodological: What safety protocols are critical during handling?

Boronic acids may cause respiratory or skin irritation. Safety data for analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) recommend:

- PPE : N95 respirators, nitrile gloves, and eye protection.

- Ventilation : Use fume hoods during weighing.

- Spill management : Neutralize with sodium bicarbonate .

Advanced: How does this compound compare to fluorinated analogs in drug discovery?

Fluorinated analogs (e.g., 3-fluoro-4-methoxyphenylboronic acid) exhibit enhanced metabolic stability and binding affinity. The oxetane group in the target compound may improve solubility and reduce toxicity, as seen in kinase inhibitor scaffolds . Comparative studies should assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.